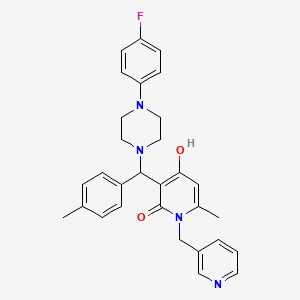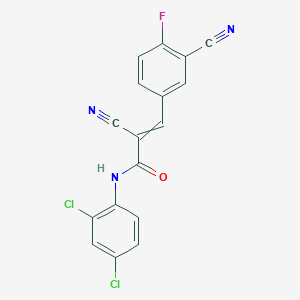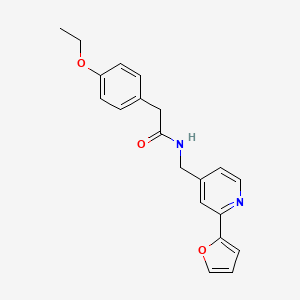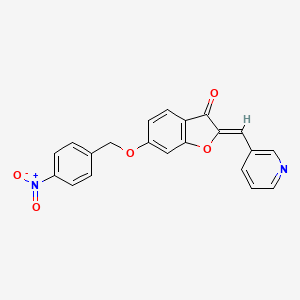![molecular formula C16H19N5O2 B2697950 N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946381-75-5](/img/structure/B2697950.png)
N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis usually involves techniques like X-ray crystallography, NMR, and mass spectrometry. Without specific data, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. It’s difficult to predict without specific context .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and stability. These properties are usually determined experimentally .Aplicaciones Científicas De Investigación
Antitumor Activities
Compounds related to N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have shown promising antitumor activities. The synthesis and chemistry of similar compounds have demonstrated curative activity against leukemia strains such as L-1210 and P388. These compounds may act as prodrugs, converting to active forms in the body to exert their antitumor effects (Stevens et al., 1984).
Synthetic Pathways and Antitumor Drug Development
Further synthetic studies have led to the development of antitumor drugs like temozolomide, highlighting the importance of these compounds in medicinal chemistry and drug development processes. The innovative synthesis approaches enable the creation of key derivatives, underscoring the chemical flexibility and potential therapeutic applications of these molecules (Wang & Stevens, 1996).
Antiinflammatory Properties
Some derivatives have been explored for their potential antiinflammatory properties, demonstrating significant activity against conditions like carrageenan-induced rat paw edema. These findings suggest a broader pharmacological utility, extending beyond antitumor activity to include inflammation modulation (El‐Hawash & El-Mallah, 1998).
Innovative Synthesis and Structural Studies
Research into the synthesis of related compounds has also led to the creation of novel pyrimidine derivatives, showcasing the diversity of chemical structures that can be achieved. These studies not only expand the chemical space of these compounds but also open new avenues for biological application and material science (Haiza et al., 2000).
CO2 Capture and Environmental Applications
Interestingly, some triazine-based compounds have been identified for their highly selective CO2 capture capabilities, demonstrating the versatility of these molecules in addressing environmental challenges. This application represents a significant step towards developing sustainable technologies for gas separation and environmental protection (Sekizkardes et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11(2)10-17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHOEUOMRGVEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)





![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)
![(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)


![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)
